molecular formula C11H10N4O5 B12017678 ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate

ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate

Cat. No.: B12017678
M. Wt: 278.22 g/mol
InChI Key: WPULRDRSELJOBF-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with ethyl hydrazinecarboxylate. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate can undergo various chemical reactions including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

    Oxidation: The indole ring can be oxidized under specific conditions to form quinonoid structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinecarboxylate derivatives.

    Oxidation: Formation of quinonoid structures.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
  • Methyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
  • Ethyl (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the nitro group, indole ring, and hydrazinecarboxylate moiety imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H10N4O5

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]carbamate

InChI

InChI=1S/C11H10N4O5/c1-2-20-11(17)14-13-9-7-5-6(15(18)19)3-4-8(7)12-10(9)16/h3-5,12,16H,2H2,1H3

InChI Key

WPULRDRSELJOBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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